Triazoledione

Übersicht

Beschreibung

Triazoledione, also known by its developmental code name BMS-180492, is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It is known for its significantly reduced potency compared to nefazodone, approximately one-seventh . Despite this, this compound may reach concentrations up to ten times those of nefazodone, potentially contributing to its therapeutic effects .

Vorbereitungsmethoden

The synthesis of triazoledione involves several steps. The initial step includes the reaction of hydrazine with diethyl carbonate to form an intermediate compound. This intermediate is then reacted with phenyl isocyanate, followed by cyclization and oxidation to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Triazoledione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Triazole derivatives are widely recognized for their potent antimicrobial properties. They function primarily as inhibitors of ergosterol biosynthesis, making them effective against various fungal infections. Notably, triazole antifungals are the frontline therapy for invasive fungal infections, including those caused by Aspergillus species.

Key Findings:

- Mechanism of Action : Triazoles inhibit the enzyme 14α-sterol-demethylase (Cyp51A/B), disrupting ergosterol synthesis and leading to increased sterol intermediates that induce resistance mechanisms in fungi .

- Clinical Relevance : Compounds such as fluconazole and voriconazole have been established as standard treatments for fungal infections, showcasing the clinical importance of triazole derivatives .

Anticancer Properties

Triazole derivatives have demonstrated significant anticancer activities through various mechanisms, including enzyme inhibition and interaction with DNA.

Case Studies:

- Triazolopyrimidine Derivatives : These compounds have been synthesized and evaluated for their potential as antiepileptic drugs (AEDs) and anticancer agents. Their efficacy was confirmed through various in vitro and in vivo studies, indicating their potential as lead candidates in cancer therapy .

- Molecular Docking Studies : Research has shown that specific triazole derivatives interact with key proteins involved in cancer progression, providing a rational basis for their use in targeted cancer therapies .

Antiepileptic Activity

Several triazole-containing compounds have been investigated for their anticonvulsant properties, offering new avenues for epilepsy treatment.

Findings:

- In Vivo Efficacy : Compounds such as 4-triazolyl derivatives have shown significant effectiveness in delaying seizures in animal models. For instance, one compound exhibited protective effects against pentylenetetrazol-induced seizures .

- Mechanistic Insights : Studies indicate that these compounds may modulate neurotransmitter systems, particularly through interactions with GABA receptors and sodium channels, enhancing their anticonvulsant potential .

Other Biological Activities

Beyond antimicrobial and anticancer applications, triazole derivatives exhibit a wide range of biological activities:

- Antiinflammatory Effects : Triazoles have been shown to reduce inflammation through various pathways, making them candidates for treating inflammatory diseases .

- Antiviral Properties : Some triazole compounds have demonstrated antiviral activity against several viruses by inhibiting viral replication processes .

- Antiparasitic Activity : Research indicates that certain triazole derivatives can effectively combat parasitic infections, further expanding their therapeutic scope .

Synthesis and Structural Modifications

The versatility of triazole derivatives is also evident in their synthetic pathways and structural modifications. Recent advancements include:

- Click Chemistry : This approach has facilitated the rapid synthesis of diverse triazole derivatives with tailored biological activities .

- Fluorinated Triazoles : The incorporation of fluorine into triazole structures has enhanced their pharmacological profiles, increasing potency against various targets while improving solubility and bioavailability .

Wirkmechanismus

Triazoledione exerts its effects primarily through its interaction with serotonin receptors. It shows significant affinity for the serotonin 5-HT1A and 5-HT2A receptors, the α1-adrenergic receptor, and the histamine H1 receptor . it has negligible affinity for the serotonin and norepinephrine transporters and the muscarinic acetylcholine receptors . This interaction with serotonin receptors is believed to contribute to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Triazoledione is similar to other phenylpiperazine compounds, such as:

Nefazodone: The parent compound of this compound, known for its antidepressant properties.

Trazodone: Another phenylpiperazine compound with similar pharmacological properties.

Hydroxynefazodone: A primary metabolite of nefazodone with activity equivalent to the parent compound at serotonin receptors. This compound is unique due to its significantly reduced potency compared to nefazodone and its higher concentration levels in the body, which may still contribute to its therapeutic effects.

Biologische Aktivität

Triazoledione, a derivative of the 1,2,4-triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound compounds are characterized by their unique heterocyclic structure, which contributes to their biological efficacy. The presence of the triazole ring enhances the ability of these compounds to interact with various biological targets, making them valuable in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of this compound derivatives against a range of pathogenic bacteria, including drug-resistant strains. The following table summarizes key findings on the antibacterial activity of selected this compound compounds:

The mechanisms by which triazolediones exert their antibacterial effects involve various biochemical pathways:

- DNA Gyrase Inhibition : Some this compound derivatives inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and replication .

- Targeting Mycobacterial Enzymes : Recent research indicates that certain triazolediones target specific enzymes involved in the biosynthesis pathways of Mycobacterium tuberculosis, showcasing their potential as new-generation anti-TB agents .

- Antimycobacterial Activity : The compounds demonstrate significant activity against both drug-susceptible and drug-resistant strains of Mtb, indicating a broad spectrum of efficacy .

Case Studies

Several case studies have illustrated the effectiveness of triazolediones in clinical and laboratory settings:

- Gadegoni et al. Study (2013) : This study synthesized a series of triazole derivatives and evaluated their antibacterial activity against several Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited higher bacteriostatic activity compared to standard antibiotics like ampicillin .

- SAR Studies : Structure-activity relationship (SAR) studies have led to the identification of advanced lead compounds with enhanced potency against Mtb. For instance, compounds bearing specific substituents at the 3 and 6 positions showed MIC values as low as 0.5 µg/mL against Mtb H37Rv .

- In Vitro Assays : In vitro assays demonstrated that selected triazolediones not only inhibited bacterial growth but also displayed moderate anti-inflammatory activity in carrageenan-induced models .

Eigenschaften

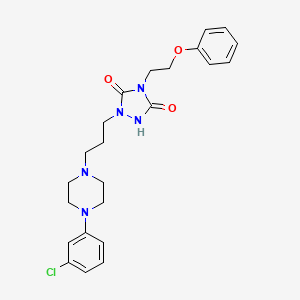

IUPAC Name |

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O3/c24-19-6-4-7-20(18-19)27-14-12-26(13-15-27)10-5-11-29-23(31)28(22(30)25-29)16-17-32-21-8-2-1-3-9-21/h1-4,6-9,18H,5,10-17H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNXVMLCKOPOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701122505 | |

| Record name | Triazoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153707-88-1 | |

| Record name | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153707-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-180492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153707881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-180492 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3508097W2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.